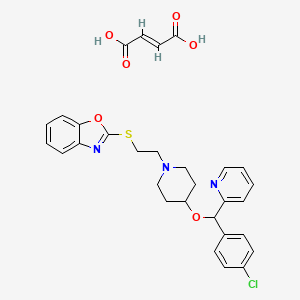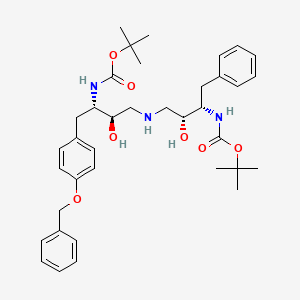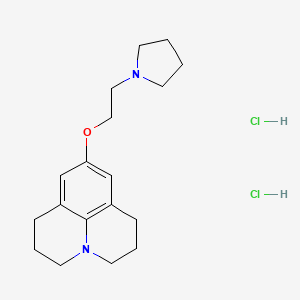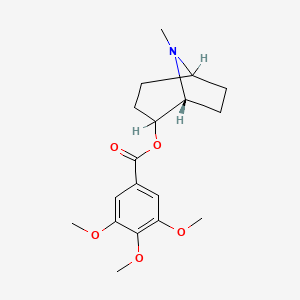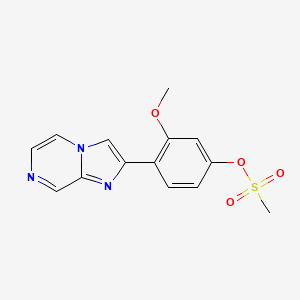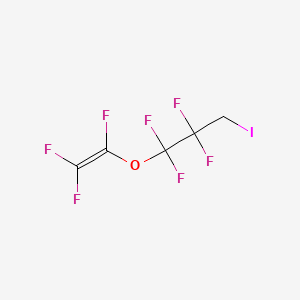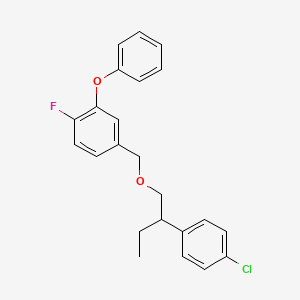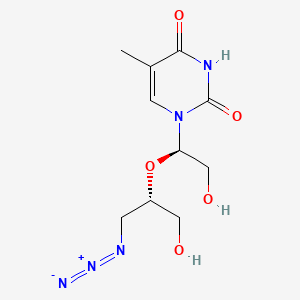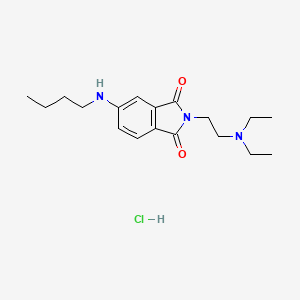
Phthalimide, 4-butylamino-N-(2-(diethylamino)ethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride is an organic compound with the molecular formula C18H28ClN3O2. It is known for its high solubility in water and is used in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride typically involves the reaction of phthalic anhydride with butylamine and diethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a suitable acid catalyst to facilitate the formation of the phthalimide ring .
Industrial Production Methods
In industrial settings, the production of 4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified using crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phthalimides.
Applications De Recherche Scientifique
4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Medicine: As a potential therapeutic agent for the treatment of certain diseases.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are currently under investigation, with studies focusing on the compound’s potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-N-(2-(diethylamino)ethyl)phthalimide
- 4-Butylamino-N-(2-(dimethylamino)ethyl)phthalimide
- 4-Butylamino-N-(2-(diethylamino)propyl)phthalimide
Uniqueness
4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its high solubility in water and ability to undergo various chemical reactions make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
81994-68-5 |
|---|---|
Formule moléculaire |
C18H28ClN3O2 |
Poids moléculaire |
353.9 g/mol |
Nom IUPAC |
5-(butylamino)-2-[2-(diethylamino)ethyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C18H27N3O2.ClH/c1-4-7-10-19-14-8-9-15-16(13-14)18(23)21(17(15)22)12-11-20(5-2)6-3;/h8-9,13,19H,4-7,10-12H2,1-3H3;1H |
Clé InChI |
GISGYIAQWKUMHL-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=CC2=C(C=C1)C(=O)N(C2=O)CCN(CC)CC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


